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Compound of Interest

Compound Name: E7766 disodium

Cat. No.: B11931314 Get Quote

An In-depth Technical Guide to E7766 Disodium: Synthesis and Chemical Structure

Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING)

agonist developed for cancer immunotherapy.[1][2][3] As a potent activator of both human and

mouse STING pathways, E7766 has demonstrated significant antitumor activity in preclinical

models and is currently under clinical investigation.[4][5][6] Its unique macrocyclic structure

locks the molecule in a bioactive conformation, enhancing binding affinity and conferring pan-

genotypic activity across major human STING variants.[4][7] This guide provides a detailed

overview of the chemical structure, synthesis, and biological activity of E7766 for researchers

and drug development professionals.

Chemical Structure and Properties
E7766 is distinguished by a transannular macrocyclic bridge that links the two nucleobases of a

cyclic dinucleotide (CDN) core.[4][7] This structural constraint pre-organizes the molecule into

the U-shaped conformation required for optimal binding to the STING protein dimer.[7] The

molecule comprises two 2'-deoxy-2'-fluoro-adenosine moieties linked by phosphorothioate

bonds and the olefin macrocycle.[8]

Systematic Name (IUPAC):

(19S,22R,23R,23aR,25R,27aR,29R,210R,210aR,212S,214aR,39S,E)-23,210-difluoro-25,212-

dimercapto-23,23a,27a,29,210,210a,214,214a-octahydro-19H,22H,27H,39H-4,9-diaza-
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1,3(9,6)-dipurina-2(2,9)-difuro[3,2-d:3',2'-j][1][2][9][10]tetraoxa[4]

[11]diphosphacyclododecinacyclononaphan-6-ene 25,212-dioxide[12]

Property Value Reference

Chemical Formula C₂₄H₂₆F₂N₁₀O₈P₂S₂ [12]

Molecular Weight 746.60 g/mol [12]

Exact Mass 746.0820 [12]

CAS Number 2242635-02-3 [12]

Appearance White to off-white solid powder

Figure 1: 2D Chemical Structure of E7766.

The crystal structure of E7766 in complex with the human STING protein has been resolved

(PDB ID: 6XF3), providing detailed insights into the binding interactions that underpin its high

potency and broad activity.[11]

Synthesis of E7766
Two complementary, stereoselective synthetic routes for E7766 have been developed.[4][7]

The following outlines the key steps of the first-generation synthesis. The process involves the
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careful construction of the modified nucleoside components, followed by the formation of the

cyclic dinucleotide, and finally, the crucial macrocyclization step.

Experimental Protocol: First-Generation Synthesis
A detailed, step-by-step protocol for the synthesis of E7766 is proprietary and found within the

primary literature. However, the overall synthetic strategy can be summarized as follows:

Preparation of Modified Nucleosides: The synthesis begins with commercially available

adenosine precursors. Standard protecting group chemistry is employed to selectively

protect the hydroxyl groups. Fluorination at the 2'-position is a key step, followed by the

introduction of functional groups on the purine base necessary for the subsequent

macrocyclization.

Phosphoramidite Chemistry: The protected and modified nucleosides are converted into

phosphoramidite building blocks.

Oligonucleotide Synthesis: The two phosphoramidite monomers are coupled on a solid

support or in solution to form the linear dinucleotide. This step establishes the

phosphorothioate linkages with controlled stereochemistry.

Cyclization: The linear precursor is cleaved from the solid support (if used) and subjected to

an intramolecular cyclization reaction to form the core cyclic dinucleotide structure.

Macrocyclization: The defining step involves the formation of the trans-annular olefin bridge

between the two adenine bases. This is typically achieved via a ring-closing metathesis

reaction (e.g., using a Grubbs catalyst) between two pre-installed alkene tethers on the

nucleobases.

Deprotection and Purification: All remaining protecting groups are removed under

appropriate conditions. The final product, E7766, is then purified to a high degree using

chromatographic techniques such as reverse-phase high-performance liquid

chromatography (HPLC). The disodium salt is prepared in the final steps by titration with a

sodium source.

Synthesis Workflow
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1. Protected Adenosine Precursor

2. Synthesis of 2'-Fluoro-Adenosine Monomers

3. Introduction of Alkene Tethers

4. Phosphoramidite Synthesis

5. Dinucleotide Assembly (Linear)

6. Intramolecular Cyclization

7. Ring-Closing Metathesis (Macrocyclization)

8. Global Deprotection

9. HPLC Purification & Salt Formation

Click to download full resolution via product page

Caption: High-level workflow for the stereoselective synthesis of E7766.
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Mechanism of Action and Signaling Pathway
E7766 functions as a direct agonist of the STING protein, a central mediator of innate immunity.

[1] Upon administration, E7766 binds to the STING dimer in the endoplasmic reticulum,

inducing a conformational change.[7] This activation leads to the recruitment and

phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon

Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and

drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and

chemokines, such as CXCL10.[1][10] This cascade initiates a robust anti-tumor immune

response, characterized by enhanced antigen presentation by dendritic cells and the activation

and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12296111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7466854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9105583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9105583/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11842995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11842995/
https://www.researchgate.net/figure/The-chemical-formula-of-the-most-famous-STING-agonists-A-E7766-PubChem-CID_fig3_379601878
https://scholarship.miami.edu/esploro/outputs/journalArticle/Phase-I-dose-escalation-and-pharmacodynamic-study/991032562940202976
https://www.rcsb.org/structure/6XF3
https://www.medkoo.com/products/39000
https://www.researchgate.net/publication/389180773_Phase_I_dose-escalation_and_pharmacodynamic_study_of_STING_agonist_E7766_in_advanced_solid_tumors
https://www.benchchem.com/product/b11931314#e7766-disodium-synthesis-and-chemical-structure
https://www.benchchem.com/product/b11931314#e7766-disodium-synthesis-and-chemical-structure
https://www.benchchem.com/product/b11931314#e7766-disodium-synthesis-and-chemical-structure
https://www.benchchem.com/product/b11931314#e7766-disodium-synthesis-and-chemical-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b11931314?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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